molecular formula C20H22N4O3S B2980254 4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 866137-35-1

4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2980254
CAS RN: 866137-35-1
M. Wt: 398.48
InChI Key: RQDAHHZSFREDJR-UHFFFAOYSA-N
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Description

The compound “4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzoxazin ring, a pyrazine ring, and a methylsulfanyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzoxazin and pyrazine rings, followed by the introduction of the methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzoxazin and pyrazine rings form the core of the molecule, with the methylsulfanyl group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the benzoxazin and pyrazine rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple ring structures could increase its stability, while the methylsulfanyl group might influence its polarity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Research in this area focuses on the synthesis of complex heterocyclic compounds through various chemical reactions. For example, the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrates the interest in developing new chemical entities with potential biological activities. These synthesis methodologies involve reactions with benzoyl isothiocyanate, malononitrile, and hydrazine, showcasing techniques that could be applicable to the synthesis and modification of "4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide" for various research purposes (Hebishy et al., 2020).

Biological Activities

  • The investigation of new compounds for biological activities, such as antimicrobial and antiviral effects, is a significant area of research. The study of benzamide-based 5-aminopyrazoles for anti-influenza A virus activity, where compounds showed significant antiviral activities, illustrates the potential therapeutic applications of novel chemical entities. Such research underscores the importance of synthesizing and testing new compounds for biological effectiveness, suggesting a possible application for "4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide" in drug discovery and development (Hebishy et al., 2020).

Future Directions

Future research on this compound could focus on elucidating its synthesis, studying its reactivity, and investigating its potential biological activities. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

4-(2-methylsulfanylphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28-18-5-3-2-4-16(18)23-8-10-24(11-9-23)20(26)21-14-6-7-17-15(12-14)22-19(25)13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDAHHZSFREDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

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